2-(Cyclopropylmethoxy)-6-hydroxybenzonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Cyclopropylmethoxy)-6-hydroxybenzonitrile is an organic compound with a unique structure that includes a cyclopropylmethoxy group and a hydroxybenzonitrile moiety. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Cyclopropylmethoxy)-6-hydroxybenzonitrile typically involves the following steps:
Starting Material: The synthesis begins with 2-hydroxybenzonitrile.
Cyclopropylmethoxy Group Introduction: The hydroxy group of 2-hydroxybenzonitrile is reacted with cyclopropylmethyl bromide in the presence of a base such as potassium carbonate to introduce the cyclopropylmethoxy group.
Reaction Conditions: The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalyst, would be crucial to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-(Cyclopropylmethoxy)-6-hydroxybenzonitrile can undergo various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The nitrile group can be reduced to form an amine.
Substitution: The hydroxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation can be employed.
Substitution: Alkyl halides or acyl chlorides can be used in the presence of a base.
Major Products
Oxidation: Formation of 2-(Cyclopropylmethoxy)-6-benzonitrile.
Reduction: Formation of 2-(Cyclopropylmethoxy)-6-aminobenzonitrile.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
2-(Cyclopropylmethoxy)-6-hydroxybenzonitrile has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antibacterial and antifungal properties.
Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(Cyclopropylmethoxy)-6-hydroxybenzonitrile involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
2-(Cyclopropylmethoxy)benzonitrile: Lacks the hydroxy group, which may affect its reactivity and biological activity.
6-Hydroxybenzonitrile: Lacks the cyclopropylmethoxy group, which may influence its solubility and interaction with biological targets.
Uniqueness
2-(Cyclopropylmethoxy)-6-hydroxybenzonitrile is unique due to the presence of both the cyclopropylmethoxy and hydroxy groups, which confer distinct chemical and biological properties. These functional groups can influence the compound’s reactivity, solubility, and ability to interact with specific molecular targets, making it a valuable compound for various scientific research applications.
Properties
Molecular Formula |
C11H11NO2 |
---|---|
Molecular Weight |
189.21 g/mol |
IUPAC Name |
2-(cyclopropylmethoxy)-6-hydroxybenzonitrile |
InChI |
InChI=1S/C11H11NO2/c12-6-9-10(13)2-1-3-11(9)14-7-8-4-5-8/h1-3,8,13H,4-5,7H2 |
InChI Key |
UWPOCOHOVWROBI-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1COC2=CC=CC(=C2C#N)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.